![molecular formula C13H22 B14642424 Bicyclo[10.1.0]tridec-1-ene CAS No. 54766-91-5](/img/structure/B14642424.png)
Bicyclo[10.1.0]tridec-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[1010]tridec-1-ene is a unique organic compound characterized by its bicyclic structure It has the molecular formula C13H22 and is known for its distinctive ring system, which consists of a ten-membered ring fused to a three-membered ring
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[10.1.0]tridec-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and isolation to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
Bicyclo[10.1.0]tridec-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may involve reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
科学的研究の応用
Bicyclo[10.1.0]tridec-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been studied for its potential biological activities and interactions with biomolecules.
Medicine: Research has explored its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bicyclo[10.1.0]tridec-1-ene involves its interaction with specific molecular targets and pathways. For example, it has been shown to influence hair regenerative mechanisms by interacting with pathways such as the Wnt/β-catenin and Shh/Gli pathways . These interactions can lead to changes in gene expression and cellular behavior, contributing to its observed effects.
類似化合物との比較
Similar Compounds
Bicyclo[1.1.0]butanes: These compounds have a similar bicyclic structure but with a smaller ring system.
Bicyclo[1.1.1]pentanes: These compounds also have a bicyclic structure and are valuable motifs in drug design due to their unique properties.
Uniqueness
Bicyclo[10.1.0]tridec-1-ene is unique due to its larger ring system, which imparts different chemical and physical properties compared to smaller bicyclic compounds. Its structure allows for unique interactions and applications that are not possible with smaller bicyclic compounds.
特性
CAS番号 |
54766-91-5 |
|---|---|
分子式 |
C13H22 |
分子量 |
178.31 g/mol |
IUPAC名 |
bicyclo[10.1.0]tridec-1-ene |
InChI |
InChI=1S/C13H22/c1-2-4-6-8-10-13-11-12(13)9-7-5-3-1/h9,13H,1-8,10-11H2 |
InChIキー |
HBCJKSFKKMFQIA-UHFFFAOYSA-N |
正規SMILES |
C1CCCCC=C2CC2CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



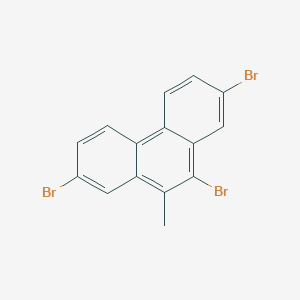
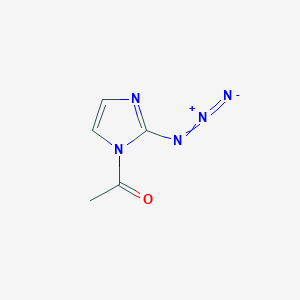
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
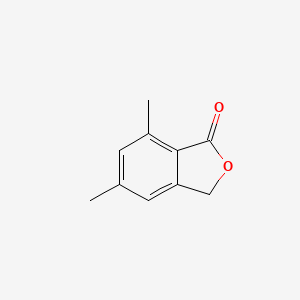
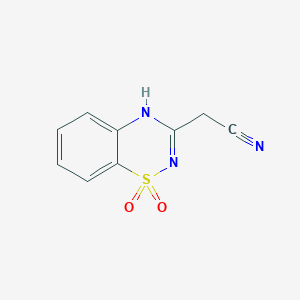
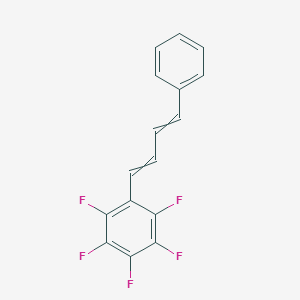
![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)
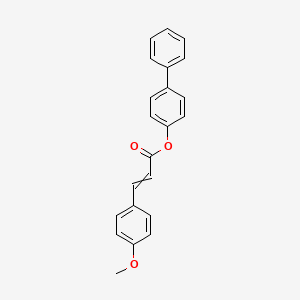
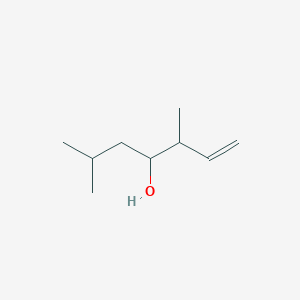
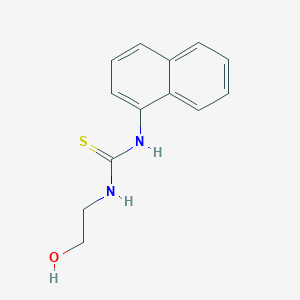
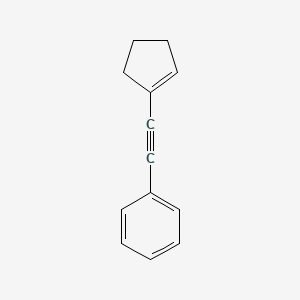
![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)
